Dilaurylglycerosulfate

Catalog No.
S12896489
CAS No.
M.F
C27H56O6S
M. Wt
508.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilaurylglycerosulfate

Product Name

Dilaurylglycerosulfate

IUPAC Name

2,3-didodecoxypropyl hydrogen sulfate

Molecular Formula

C27H56O6S

Molecular Weight

508.8 g/mol

InChI

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)

InChI Key

YRGBJPWCSAZWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC

Dilaurylglycerosulfate is a surfactant and emulsifying agent derived from glycerol and lauric acid. It is characterized by the presence of two lauryl groups attached to a glycerol backbone, along with a sulfate group. This compound is notable for its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions, making it effective in various applications, particularly in cosmetics and pharmaceuticals. Its chemical structure can be represented as follows:

C24H50O5S\text{C}_{24}\text{H}_{50}\text{O}_5\text{S}

Typical of surfactants. These include:

  • Hydrolysis: In the presence of water, dilaurylglycerosulfate can hydrolyze to release lauric acid and glycerol, especially under acidic or basic conditions.
  • Esterification: It can react with alcohols to form esters, which may be utilized in various formulations.
  • Interaction with Proteins: As an anionic surfactant, it can denature proteins, affecting their structure and function, which is particularly relevant in pharmaceutical applications.

Dilaurylglycerosulfate exhibits various biological activities due to its surfactant properties. It has been shown to have:

  • Antimicrobial Activity: Similar to other sulfated compounds, it can exhibit antimicrobial properties, making it useful in formulations aimed at reducing microbial load.
  • Skin Irritation Potential: As noted in studies involving sodium lauryl sulfate, similar compounds can cause skin irritation when used in high concentrations or under occlusive conditions. This necessitates careful formulation in cosmetic products.
  • Enhancement of Drug Delivery: Its ability to alter membrane permeability can enhance the delivery of active pharmaceutical ingredients through biological membranes.

The synthesis of dilaurylglycerosulfate typically involves the following steps:

  • Esterification: Glycerol is esterified with lauric acid to form dilauryl glycerol.
  • Sulfation: The resulting compound undergoes sulfation using sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
  • Purification: The product is purified through methods such as crystallization or chromatography to remove unreacted materials and by-products.

Dilaurylglycerosulfate is utilized in various fields:

  • Cosmetics: Used as an emulsifier and surfactant in creams, lotions, and shampoos.
  • Pharmaceuticals: Acts as a solubilizing agent for drugs, enhancing their bioavailability.
  • Food Industry: Occasionally used as an emulsifier in food products.
  • Industrial

Studies on dilaurylglycerosulfate often focus on its interactions with biological membranes and proteins. Key findings include:

  • Protein Denaturation: Like sodium lauryl sulfate, dilaurylglycerosulfate can denature proteins, affecting their functionality which is critical for both cosmetic and pharmaceutical formulations.
  • Membrane Permeability: It has been shown to enhance the permeability of lipid membranes, facilitating drug absorption.

Dilaurylglycerosulfate shares similarities with several other compounds, particularly those with surfactant properties. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium Lauryl SulfateC₁₂H₂₅NaO₄SWidely used anionic surfactant; strong skin irritant
Lauryl AlcoholC₁₂H₂₆OFatty alcohol; used as emollient and surfactant
Glyceryl MonolaurateC₁₂H₂₃O₃Monoester of glycerol; used as emulsifier
Glycerol MonolaurateC₁₂H₂₃O₃Similar structure; used for emulsification

Uniqueness of Dilaurylglycerosulfate

Dilaurylglycerosulfate's uniqueness lies in its dual functionality as both an emulsifier and a surfactant while maintaining a balance between hydrophilic and lipophilic characteristics. This balance allows it to stabilize emulsions effectively while also providing cleansing properties.

XLogP3

10.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

508.37976068 g/mol

Monoisotopic Mass

508.37976068 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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